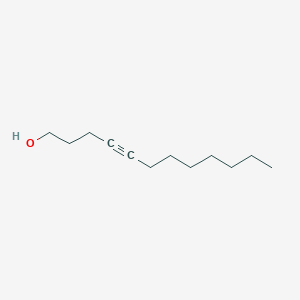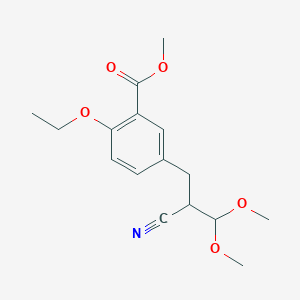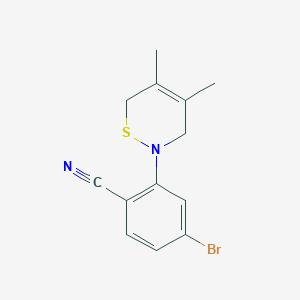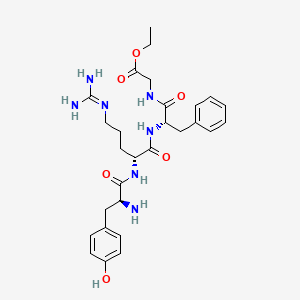
Tyrosyl-arginyl-phenylalanyl-glycine ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosyl-arginyl-phenylalanyl-glycine ethyl ester is a synthetic peptide compound composed of the amino acids tyrosine, arginine, phenylalanine, and glycine, with an ethyl ester group attached to the glycine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tyrosyl-arginyl-phenylalanyl-glycine ethyl ester typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The glycine residue is attached to the resin.
Coupling reactions: Each subsequent amino acid (phenylalanine, arginine, and tyrosine) is coupled to the growing peptide chain using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage and esterification: The completed peptide is cleaved from the resin, and the glycine residue is esterified with ethanol to form the ethyl ester
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tyrosyl-arginyl-phenylalanyl-glycine ethyl ester can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the arginine residue, converting it to citrulline.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Dityrosine, hydroxylated tyrosine derivatives.
Reduction: Citrulline.
Substitution: Halogenated phenylalanine derivatives
Aplicaciones Científicas De Investigación
Tyrosyl-arginyl-phenylalanyl-glycine ethyl ester has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with specific receptors and enzymes.
Materials Science: Utilized in the development of peptide-based materials with unique properties
Mecanismo De Acción
The mechanism of action of tyrosyl-arginyl-phenylalanyl-glycine ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tyrosyl-arginyl-phenylalanyl-glycine: Lacks the ethyl ester group, which may affect its solubility and bioavailability.
Phenylalanyl-glycine ethyl ester: Lacks the tyrosine and arginine residues, which may reduce its biological activity.
Tyrosyl-glycine ethyl ester: Lacks the arginine and phenylalanine residues, which may alter its interaction with molecular targets
Uniqueness
Tyrosyl-arginyl-phenylalanyl-glycine ethyl ester is unique due to its specific sequence of amino acids and the presence of the ethyl ester group. This combination of features allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Propiedades
Número CAS |
90549-84-1 |
|---|---|
Fórmula molecular |
C28H39N7O6 |
Peso molecular |
569.7 g/mol |
Nombre IUPAC |
ethyl 2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C28H39N7O6/c1-2-41-24(37)17-33-26(39)23(16-18-7-4-3-5-8-18)35-27(40)22(9-6-14-32-28(30)31)34-25(38)21(29)15-19-10-12-20(36)13-11-19/h3-5,7-8,10-13,21-23,36H,2,6,9,14-17,29H2,1H3,(H,33,39)(H,34,38)(H,35,40)(H4,30,31,32)/t21-,22+,23-/m0/s1 |
Clave InChI |
YICQMKKXXLILAB-ZRBLBEILSA-N |
SMILES isomérico |
CCOC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


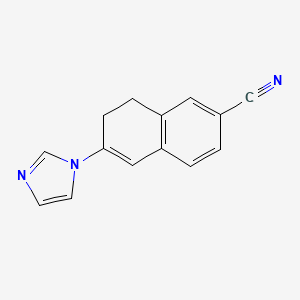
methanone](/img/structure/B14373435.png)
![11,13-Dioxadispiro[4.0.4.3]tridecan-12-one](/img/structure/B14373443.png)

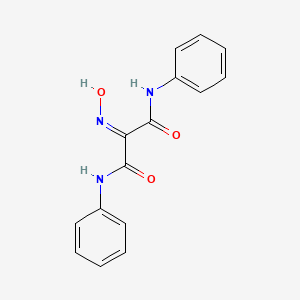
![N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B14373470.png)
![2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]](/img/structure/B14373474.png)
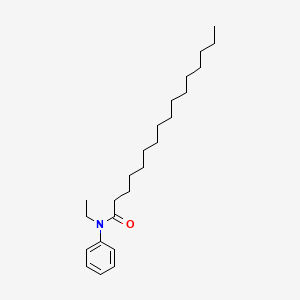

![3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14373494.png)
